1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride
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Overview
Description
1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidin-2-one ring substituted with a methyl group and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers exploring its properties and applications.
Mechanism of Action
Target of Action
Related compounds such as 1,2,3,4-tetrahydroisoquinoline have been associated with the phenylethanolamine n-methyltransferase (pnmt) gene in humans and the adra2a and htr1a genes in rats .
Mode of Action
It’s known that tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It’s known that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-metiq), an endogenous monoamine, prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (mpp (+)) and other endogenous neurotoxins .
Result of Action
The compound demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins such as MPTP, 1BnTIQ, rotenone .
Action Environment
It’s known that the synthesis of tetrahydroisoquinoline derivatives involves reactions that can be influenced by various factors, including the presence of cooxidants like h2o2, tbhp, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the reaction of benzylamine with glyoxal and formaldehyde under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The use of catalysts and controlled reaction environments helps in achieving the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride may be studied for its potential biological activities, such as binding to receptors or enzymes.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its interaction with biological targets can be explored for therapeutic purposes.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but lacking the pyrrolidin-2-one ring.
Pyrrolidin-2-one derivatives: Other derivatives of pyrrolidin-2-one with different substituents.
Uniqueness: 1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride is unique due to its combination of the tetrahydroisoquinoline and pyrrolidin-2-one rings, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-methylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c1-16-14(6-7-15(16)18)11-17-9-8-12-4-2-3-5-13(12)10-17;/h2-5,14H,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUDGJYWYLWXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN2CCC3=CC=CC=C3C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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